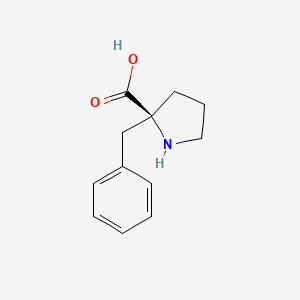

(S)-2-benzylpyrrolidine-2-carboxylic acid

Description

Contextualization within Chiral Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a ubiquitous and privileged structural motif found in numerous natural products, pharmaceuticals, and, notably, in the field of organocatalysis. mdpi.com The naturally occurring amino acid, L-proline, is the archetypal chiral pyrrolidine and a foundational catalyst in its own right. The success of proline has spurred extensive research into modifying the pyrrolidine scaffold to enhance catalytic efficiency, selectivity, and substrate scope. mdpi.com

These modifications have led to a vast family of chiral pyrrolidine derivatives, including well-known examples like diarylprolinol silyl (B83357) ethers and MacMillan's imidazolidinones. mdpi.com The strategic placement of substituents on the pyrrolidine ring is a key design element. For instance, substituents at the C-2 position can fundamentally alter the catalyst's mode of action. mdpi.com Catalysts with a hydrogen-bonding donor (like the carboxylic acid in proline) can activate substrates through covalent binding and hydrogen bonding, while those with high steric hindrance and no hydrogen-bond donor at C-2 tend to operate by shielding one face of a substrate, directing the attack of a reagent to the opposite face. mdpi.com

(S)-2-benzylpyrrolidine-2-carboxylic acid belongs to a specific class of C-2 substituted pyrrolidines. Unlike proline, which has a hydrogen atom at the C-2 position, this compound features a benzyl (B1604629) group, creating a quaternary stereocenter. This substitution introduces significant steric bulk directly adjacent to the carboxylic acid and the secondary amine of the ring. This structural feature is critical, as it influences the compound's utility as a chiral building block or a precursor to more complex ligands and organocatalysts.

Table 1: Structural Comparison of L-Proline and this compound

| Feature | L-Proline | This compound |

| Alpha-Carbon (C-2) | Tertiary Stereocenter | Quaternary Stereocenter |

| Substituents at C-2 | -H, -COOH | -Benzyl, -COOH |

| Steric Hindrance at C-2 | Moderate | High |

| Chemical Formula | C₅H₉NO₂ | C₁₂H₁₅NO₂ |

| Molar Mass | 115.13 g/mol | 205.25 g/mol |

Significance in Asymmetric Synthesis and Complex Molecular Architectures

The primary significance of this compound lies in its application as a sophisticated chiral building block for constructing molecules with precisely defined three-dimensional structures. The presence of the benzyl group at a quaternary stereocenter provides a rigid and sterically defined framework that can be exploited to control the stereochemical outcome of chemical reactions.

While not typically used as a direct catalyst in the same manner as proline, it serves as an invaluable precursor for the synthesis of chiral ligands and auxiliaries. Its derivatives have been successfully employed in preparative asymmetric syntheses of non-proteinogenic α-amino acids. A notable example involves the use of a Schiff base derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is structurally related to the title compound. This Schiff base forms a Nickel(II) complex that acts as a chiral glycine (B1666218) equivalent, enabling the synthesis of other enantiomerically pure α-amino acids. researchgate.net

The coordination of the derivative to a metal center, such as Ni(II), creates a rigid, pseudo-square-planar complex. researchgate.net This defined geometry allows for highly stereocontrolled reactions, making it a powerful tool for constructing complex amino acid-containing molecules that are important in medicinal chemistry and drug design. researchgate.net

Table 2: Selected Structural Data for a Related Ni(II) Schiff Base Complex researchgate.net

| Parameter | Measurement |

| Coordination Geometry | Pseudo-square-planar |

| Ni-N Bond Distance 1 | 1.955 (2) Å |

| Ni-N Bond Distance 2 | 1.844 (2) Å |

| Ni-N Bond Distance 3 | 1.872 (2) Å |

| Ni-O Bond Distance | 1.862 (2) Å |

| Data from the crystal structure of {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ⁴N,N′,N′′,O}nickel(II), a derivative complex illustrating the coordination environment. |

The utility of the benzyl-pyrrolidine scaffold extends to peptide synthesis, where derivatives are used as building blocks to create peptides with constrained conformations. chemimpex.com This conformational restriction is a key strategy in designing peptidomimetics with enhanced biological activity and stability. Furthermore, the broader class of substituted pyrrolidine-2-carboxylic acid analogs are foundational scaffolds for developing tool compounds to study biological systems, such as ionotropic glutamate (B1630785) receptors. nih.gov The synthesis of these complex analogs underscores the importance of the core pyrrolidine structure in creating functionally diverse molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(2S)-2-benzylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m0/s1 |

InChI Key |

LIHLFIASPODZOB-LBPRGKRZSA-N |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Benzylpyrrolidine 2 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The creation of the stereogenic center at the C2 position of the pyrrolidine (B122466) ring is a critical step in the synthesis of (S)-2-benzylpyrrolidine-2-carboxylic acid. Both chiral pool and de novo strategies are employed to achieve high enantioselectivity.

Chiral Pool Strategies Utilizing L-Proline Precursors

L-proline, a naturally occurring amino acid, serves as an abundant and inexpensive chiral starting material for the synthesis of a wide array of pyrrolidine-based compounds. Its inherent stereochemistry at the C2 position makes it an ideal precursor for this compound. The general approach involves the stereoselective alkylation of an L-proline derivative at the C2 position.

The synthesis often begins with the protection of both the nitrogen and the carboxylic acid functionalities of L-proline to prevent unwanted side reactions. Common protecting groups for the nitrogen atom include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc), while the carboxylic acid is typically converted to an ester, such as a methyl or ethyl ester.

With the protected L-proline derivative in hand, the next crucial step is the generation of an enolate at the C2 position. This is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate is then quenched with an electrophile, in this case, a benzyl (B1604629) halide (e.g., benzyl bromide), to introduce the benzyl group at the C2 position. The stereochemical outcome of this alkylation is influenced by the protecting group on the nitrogen and the reaction conditions. The final step involves the deprotection of the nitrogen and carboxylic acid groups to yield the desired this compound.

| Starting Material | Key Reagents | Intermediate | Product |

| N-Boc-L-proline methyl ester | 1. LDA, THF, -78 °C; 2. Benzyl bromide | N-Boc-2-benzyl-L-proline methyl ester | This compound |

| N-Cbz-L-proline ethyl ester | 1. LDA, THF, -78 °C; 2. Benzyl chloride | N-Cbz-2-benzyl-L-proline ethyl ester | This compound |

De Novo Asymmetric Synthesis of the Pyrrolidine Core

De novo approaches build the chiral pyrrolidine ring from acyclic precursors, offering flexibility in introducing various substituents. Several asymmetric methods have been developed for the synthesis of substituted pyrrolidines. unibo.it

One notable strategy involves the asymmetric allylic alkylation of a benzyloxy imide to establish a stereogenic quaternary center. This intermediate can then undergo a thermal ring contraction to stereospecifically form a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov This method provides a catalytic and enantioselective route to chiral pyrrolidines with a quaternary center at the C2 position. nih.gov

Another powerful biocatalytic approach utilizes transaminases to trigger the cyclization of ω-chloroketones. This method allows for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess for both enantiomers. acs.org For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been demonstrated on a preparative scale with excellent yield and enantioselectivity. acs.org

Catalytic asymmetric C–H insertion reactions represent a modern and efficient strategy for constructing the pyrrolidine ring. Rhodium(II)-catalyzed C–H insertion of carbenes can be used for the direct difunctionalization of a pyrrolidine moiety to access 2,5-disubstituted analogs with high enantio- and diastereocontrol. acs.org More recently, a de novo strategy involving two consecutive C(sp³)–H amination reactions from simple hydrocarbons has been developed for the synthesis of 2,5-disubstituted pyrrolidines. acs.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to the nitrogen atom or the benzyl ring to create a library of derivatives for various applications.

N-Alkylation and N-Benzylation Reactions

The secondary amine of the pyrrolidine ring is a common site for functionalization. N-alkylation and N-benzylation can be achieved by reacting the pyrrolidine-2-carboxylic acid ester with an appropriate alkyl or benzyl halide in the presence of a base. The choice of base and solvent is crucial to avoid racemization of the chiral center. High diastereoselectivity in the N-alkylation of proline esters has been achieved using a 2,3-disubstituted benzyl group as the N-substituent, demonstrating a chirality-transfer method. researchgate.net

| Substrate | Reagent | Product |

| This compound methyl ester | Methyl iodide, K₂CO₃ | (S)-1-methyl-2-benzylpyrrolidine-2-carboxylic acid methyl ester |

| This compound ethyl ester | Benzyl bromide, NaH | (S)-1,2-dibenzylpyrrolidine-2-carboxylic acid ethyl ester |

Protecting Group Chemistry (e.g., Fmoc, Boc) for Pyrrolidine-2-carboxylic Acids

In the context of peptide synthesis and the development of more complex molecules, the use of protecting groups for the amine and carboxylic acid functionalities is essential. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used to protect the nitrogen atom of pyrrolidine-2-carboxylic acids. chemimpex.comchemimpex.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA). The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonal stability allows for the selective deprotection of one functional group while the other remains protected, a crucial strategy in multistep synthesis. chemimpex.comchemimpex.com These protecting groups are instrumental in the synthesis of peptide-based therapeutics where precise amino acid sequences are required. chemimpex.com

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Piperidine |

Synthesis of Halo-substituted and Trifluoromethylated Benzylpyrrolidine Carboxylic Acid Derivatives

The introduction of halogen atoms or trifluoromethyl groups onto the benzyl moiety can significantly alter the electronic and lipophilic properties of the molecule, which is a common strategy in drug discovery.

Halo-substituted derivatives can be synthesized by employing a starting material that already contains the desired substitution on the benzyl ring, such as a halo-substituted benzyl halide in the alkylation step of a proline derivative. Alternatively, C-H activation strategies can be utilized to directly introduce a halogen atom onto the aromatic ring of the this compound core. nih.gov

Trifluoromethylated derivatives , such as (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been synthesized and are available commercially. nih.gov The synthesis of such compounds can be achieved through the direct amidation of a carboxylic acid with a trifluoromethyl-substituted benzylamine under solvent-free conditions at elevated temperatures. mdpi.com This method provides a practical route to N-benzyl amides with trifluoromethyl substituents. mdpi.com

| Derivative Type | Synthetic Approach | Example Starting Material |

| Halo-substituted | Alkylation with halo-substituted benzyl halide | 4-Chlorobenzyl bromide |

| Trifluoromethylated | Amidation with trifluoromethyl-substituted benzylamine | 3,5-bis(trifluoromethyl)benzylamine mdpi.com |

Formation of Heterocyclic Derivatives (e.g., Oxadiazoles)

The synthesis of 1,3,4-oxadiazoles from carboxylic acids is a common strategy to introduce a stable, bioisosteric replacement for amide or ester functionalities. For this compound, this transformation typically involves a multi-step sequence starting with the activation of the carboxylic acid group, followed by condensation with a hydrazine derivative and subsequent cyclodehydration.

A prevalent method involves the reaction of an N-protected α-amino acid with an acyl hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). acs.org This reaction can be performed under conventional thermal heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. acs.org The general pathway proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclization to form the 1,3,4-oxadiazole ring. Given that this compound is an N-substituted amino acid, it can directly be used in this type of reaction without the need for a separate N-protecting group.

The synthesis can be generalized by the following two-step process:

Amide Formation: The carboxylic acid of this compound is coupled with a desired hydrazide (e.g., benzohydrazide) to form an N-acylhydrazide intermediate.

Cyclodehydration: The intermediate is treated with a dehydrating agent, such as POCl₃, to facilitate the intramolecular cyclization and elimination of water, yielding the 2,5-disubstituted 1,3,4-oxadiazole. acs.orgmdpi.com

Research on various N-protected amino acids demonstrates the feasibility of this approach. The reaction conditions are generally tolerant of different functional groups on both the amino acid and the acyl hydrazide.

Table 1: Synthesis of 1,3,4-Oxadiazoles from N-Protected Amino Acids (Analogous Reactions)| N-Protected Amino Acid | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-protected L-phenylalanine | Aryl hydrazide, POCl₃, 1,4-dioxane | 100°C, 8 h | 40 - 63 | acs.org |

| N-protected L-phenylalanine | Aryl hydrazide, POCl₃ | Microwave, 3-5 min | 62 - 72 | acs.org |

| N-protected L-tryptophan | Aryl hydrazide, POCl₃, 1,4-dioxane | 100°C, 8 h | 30 - 40 | acs.org |

| N-protected L-tryptophan | Aryl hydrazide, POCl₃ | Microwave, 4 min | 52 - 55 | acs.org |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability. Continuous flow processing and specialized catalytic methods are particularly relevant for the synthesis and modification of complex molecules like this compound.

Continuous Flow Processing for Scalable Transformations

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. researchgate.netnih.govresearchgate.net

For the derivatization of this compound, flow chemistry can be applied to several transformations:

Heterocycle Formation: The synthesis of heterocyclic derivatives, such as the oxadiazoles discussed previously, is well-suited for flow processing. The precise control over temperature and residence time in a flow reactor can lead to higher yields and purities compared to batch methods. researchgate.net

Multi-component Reactions: Flow chemistry is particularly advantageous for multi-component reactions, enabling the rapid assembly of complex molecules from simple building blocks in a single, continuous operation. nih.gov This could be applied to generate a library of diverse derivatives from the parent pyrrolidine structure.

The use of packed-bed reactors containing immobilized reagents or catalysts within a flow setup can further streamline synthesis by simplifying purification, as byproducts and excess reagents are captured, yielding a cleaner product stream. acs.orgresearchgate.net

Table 2: Potential Applications of Continuous Flow Chemistry for this compound Derivatives| Transformation Type | Flow Chemistry Advantage | Potential Outcome | Reference Example |

|---|---|---|---|

| Amide/Ester Synthesis | Telescoped reaction sequence, avoiding intermediate isolation. | Rapid synthesis of amide/ester libraries. | sigmaaldrich.com |

| Heterocycle Synthesis (e.g., Pyrrolidines) | Enhanced safety for hazardous intermediates (e.g., azomethine ylids), improved selectivity. | Scalable and safe production of complex pyrrolidine structures. | acs.org |

| Carboxylation using CO₂ | Efficient gas-liquid mixing, improved safety with pressurized gas. | Potential for modifying related substrates. | acs.org |

| Multi-component Reactions | Rapid reaction screening and optimization, reduced reaction times. | Efficient generation of structurally diverse compound libraries. | nih.gov |

Catalytic Hydrogenation in Pyrrolidine Ring Modification

Catalytic hydrogenation is a powerful tool for the selective reduction of functional groups. In the context of this compound, this technique can be used to modify the benzyl and carboxylic acid moieties, thereby altering the compound's steric and electronic properties.

Hydrogenation of the Benzyl Group: The aromatic ring of the benzyl substituent can be hydrogenated to a cyclohexyl ring, yielding (S)-2-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid. This transformation removes the planarity and aromaticity of the benzyl group, introducing a flexible, saturated carbocycle. The choice of catalyst is critical for achieving this selectively without affecting the carboxylic acid. Supported metal catalysts such as ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) are commonly used for the hydrogenation of aromatic rings. cabidigitallibrary.orgresearchgate.net Studies on the hydrogenation of benzoic acid show that with these catalysts, the aromatic ring can be selectively reduced to a cyclohexane ring while preserving the carboxylic acid group. cabidigitallibrary.orgresearchgate.net

Table 3: Catalytic Systems for Aromatic Ring Hydrogenation (Analogous to Benzyl Group Reduction)| Substrate | Catalyst | Solvent | Conditions | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | 5% Ru/C | 1,4-Dioxane/Water (1:1) | 493 K, 6.89 MPa H₂ | Cyclohexane carboxylic acid | 86 | cabidigitallibrary.orgresearchgate.net |

| Benzoic Acid | 5% Pd/C | Not specified | Mild | Cyclohexane carboxylic acid | 100 | researchgate.net |

Reduction of the Carboxylic Acid Group: The carboxylic acid functional group can be reduced to a primary alcohol (a hydroxymethyl group) via catalytic hydrogenation. This transformation yields (S)-2-benzyl-2-(hydroxymethyl)pyrrolidine. This reaction typically requires more specialized and highly active catalyst systems compared to aromatic ring hydrogenation. Bimetallic catalysts, particularly those containing ruthenium or platinum combined with a promoter like molybdenum oxide or tin, have shown high efficacy for the selective hydrogenation of carboxylic acids to alcohols. researchgate.netqub.ac.uk For instance, the selective hydrogenation of L-proline to L-prolinol has been successfully achieved using supported platinum-molybdenum oxide catalysts in an aqueous acidic solution. researchgate.net

Table 4: Catalytic Systems for Carboxylic Acid Reduction to Alcohols| Substrate | Catalyst | Solvent/Additive | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Proline | Pt-MoOₓ/Al₂O₃ | H₂O / H₃PO₄ | 383 K, 1.0 MPa H₂ | L-Prolinol | ~85 | researchgate.net |

| Benzoic Acid | Pt/SnO₂ | 1,4-Dioxane | 190°C, 30 bar H₂ | Benzyl alcohol | >95 | qub.ac.uk |

| Benzoic Acid | Ru-Sn/Al₂O₃ | 1,4-Dioxane | Mild | Benzyl alcohol | High | researchgate.net |

S 2 Benzylpyrrolidine 2 Carboxylic Acid As a Chiral Auxiliary in Asymmetric Transformations

Principles and Mechanisms of Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary functions by being covalently attached to a prochiral substrate, forming a new chiral molecule. This new molecule exists as a pair of diastereomers, and the auxiliary is designed to create a sterically and/or electronically biased environment. This bias forces an incoming reagent to attack the substrate from a specific face, leading to the formation of one diastereomer in excess over the other. The effectiveness of this process, known as asymmetric induction, is measured by the diastereomeric excess (d.e.). After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.

The structure of (S)-2-benzylpyrrolidine-2-carboxylic acid is well-suited for this role. The rigid five-membered pyrrolidine (B122466) ring restricts conformational freedom, which is crucial for predictable stereochemical control. The benzyl (B1604629) group at the C2 position acts as a bulky steric shield. When this auxiliary is incorporated into a larger molecular framework, such as a Schiff base complex, the benzyl group effectively blocks one face of the molecule, directing reactions to the opposite, less hindered face. This steric hindrance is the primary mechanism by which it induces asymmetry.

Application in Asymmetric Amino Acid Synthesis

The synthesis of non-proteinogenic, or unnatural, α-amino acids is of significant interest as they are key components in peptidomimetics and other bioactive molecules. rsc.org this compound has proven particularly effective in this area, primarily through its use in chiral nickel(II) complexes.

A highly successful strategy for synthesizing non-proteinogenic α-amino acids involves the alkylation of a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) and an amide of this compound. researchgate.net This forms a nucleophilic glycine equivalent. The complex creates a rigid, planar structure where the chiral auxiliary effectively shields one face of the glycine carbanion. ucj.org.ua Deprotonation with a base generates a nucleophile that reacts with various electrophiles (e.g., alkyl halides) with high diastereoselectivity. Subsequent hydrolysis of the resulting complex releases the newly formed, enantiomerically enriched (S)-α-amino acid and allows for the recovery of the chiral auxiliary. researchgate.net This method has been used to prepare a wide range of (S)-amino acids with high optical purity. researchgate.net

Table 1: Asymmetric Synthesis of (S)-α-Amino Acids via Alkylation of a Glycine-Nickel Complex

| Electrophile | Resulting Amino Acid | Diastereomeric Excess (d.e.) (%) | Reference |

|---|---|---|---|

| Methyl Iodide | (S)-Alanine | >95 | researchgate.net |

| Isopropyl Iodide | (S)-Valine | >95 | researchgate.net |

| Benzyl Bromide | (S)-Phenylalanine | 80 | researchgate.net |

| Indolylmethyl Bromide | (S)-Tryptophan | 92 | researchgate.net |

| sec-Butyl Iodide | (S)-Isoleucine | 88 | researchgate.net |

While direct applications of this compound for the synthesis of α-imino acids are not extensively documented in dedicated studies, the underlying principles of chiral auxiliary control are relevant. General methods for preparing α-imino carboxylic acid derivatives often involve the oxidation of protected α-amino acids. nih.gov In principle, an α-amino acid synthesized via the nickel complex methodology could be subjected to oxidation while still attached to the auxiliary, potentially providing a route to a chiral α-imino acid equivalent, although this specific application is not a primary focus in the reviewed literature.

The synthesis of unnatural amino acids containing alkenyl side chains can be achieved using the same nickel(II) complex methodology. By employing alkenyl halides, such as allyl bromide, as the electrophile, the chiral glycine enolate equivalent can be alkylated to introduce an alkenyl group. For instance, the reaction with allyl bromide yields 2-aminopent-4-enoic acid. This approach was successfully used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a pharmaceutically important compound, where an S(N)2' cyclization follows the initial alkylation. ucj.org.ua

Metal-Complex Mediated Asymmetric Synthesis

The true power of this compound as an auxiliary is realized when it is incorporated into a metal complex, which serves as a rigid template to maximize stereochemical control.

A prominent example of this strategy is the use of a Ni(II) complex of the Schiff base formed between glycine (or another amino acid) and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often referred to as Belokon's ligand. scispace.com In this system, the ligand coordinates to the Ni(II) ion in a square-planar geometry, creating a conformationally rigid structure. The high acidity of the α-proton of the amino acid fragment (pKa ≈ 19) facilitates the easy generation of a carbanion (enolate) with a mild base. ucj.org.ua

The key to the high stereoselectivity is the chiral environment created by the (S)-pyrrolidine auxiliary. Its benzyl group effectively blocks the re-face of the planar glycine enolate, leaving the si-face exposed for electrophilic attack. This steric control directs the incoming electrophile to approach from the less hindered side, resulting in the preferential formation of the (S)-configured product with high diastereoselectivity. researchgate.net This methodology is particularly powerful in Michael addition reactions, where the chiral Ni(II) complex adds to various Michael acceptors like enoates and enones with excellent reactivity and stereocontrol. scispace.com

Table 2: Diastereoselective Michael Addition of Belokon's Glycine-Nickel Complex to Michael Acceptors

| Michael Acceptor | Product Configuration | Diastereomeric Excess (d.e.) (%) | Reference |

|---|---|---|---|

| 3-(trans-crotonoyl)oxazolidin-2-one | (2S,3S) | 90 | scispace.com |

| 3-(trans-cinnamoyl)oxazolidin-2-one | (2S,3R) | 60 | scispace.com |

| 3-(trans-3'-(4-nitrophenyl)propenoyl)oxazolidin-2-one | (2S,3R) | >98 | scispace.com |

Role of the Ni(II) Ion in Stereocontrol and Substrate Activation

The efficacy of chiral auxiliaries derived from this compound is significantly enhanced through the formation of transition metal complexes, most notably with nickel(II). These complexes serve a dual purpose: activating the substrate for reaction and establishing a rigid chiral environment to direct the stereochemical outcome.

When the chiral auxiliary, typically as a more complex amide derivative like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, forms a Schiff base with an amino acid such as glycine, it coordinates with a Ni(II) ion. This coordination results in the formation of a highly organized, square-planar complex. The Ni(II) ion acts as a Lewis acid, locking the tridentate Schiff base ligand into a rigid conformation. This conformational rigidity is crucial for effective stereocontrol.

The key to substrate activation lies in the electronic influence of the Ni(II) ion. By coordinating to the nitrogen and oxygen atoms of the Schiff base, the nickel center significantly increases the acidity of the α-proton of the amino acid residue (e.g., glycine). This enhanced acidity facilitates the deprotonation by a mild base, generating a nucleophilic enolate. The planarity of the resulting Ni(II)-enolate intermediate is a critical feature. The bulky benzyl group of the pyrrolidine auxiliary extends from the chiral center, creating a "chiral shield." This steric hindrance effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered face, leading to a highly diastereoselective bond formation. This mechanism of facial selectivity is fundamental to the high levels of asymmetric induction observed in reactions utilizing these complexes.

Diastereoselective Reactions (e.g., Michael Additions, Alkylations)

The chiral Ni(II) complexes derived from this compound auxiliaries have been successfully employed in a range of diastereoselective carbon-carbon bond-forming reactions. Michael additions and alkylations are prominent examples, providing access to a wide variety of non-proteinogenic amino acids.

Michael Additions:

The nucleophilic glycine enolate, generated within the chiral Ni(II) complex, readily participates in Michael addition reactions with various α,β-unsaturated compounds. The inherent stereochemical bias of the complex directs the addition to produce one diastereomer preferentially. For instance, the reaction with nitroolefins or enones proceeds with high diastereoselectivity, affording precursors to β-substituted amino acids. The stereochemical outcome is dictated by the approach of the Michael acceptor to the shielded enolate. Research has demonstrated that these reactions can proceed at room temperature in the presence of a catalytic amount of an organic base, leading to nearly quantitative yields and exceptional diastereoselectivity.

| Michael Acceptor | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-(trans-Crotonoyl)oxazolidin-2-one | DBU | CH2Cl2 | >98 | >98:2 | usm.edu |

| Nitrostyrene | DBU | DMF | 95 | 95:5 | |

| Methyl Acrylate | NaOMe | MeOH | 92 | 90:10 | |

| 1-(1-(Phenylsulfonyl)vinylsulfonyl)benzene | DBU | DMF | 85 | >95:5 | rsc.org |

Alkylations:

Similarly, the alkylation of these chiral Ni(II) glycine complexes with alkyl halides is a powerful method for the asymmetric synthesis of α-amino acids. The reaction proceeds via the attack of the nucleophilic enolate on the alkyl halide. The steric environment created by the benzylpyrrolidine auxiliary and the benzophenone (B1666685) moiety (in derivatives) effectively shields one face of the enolate, leading to high diastereoselectivity in the formation of the new carbon-carbon bond. This method has been shown to be highly effective for a range of alkylating agents, including benzyl bromides and allyl halides, often achieving diastereomeric excesses (d.e.) greater than 95%.

| Alkylating Agent | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| Benzyl Bromide | NaOH (solid) | DMF | 85 | >98 | |

| Allyl Bromide | K2CO3 | Acetonitrile | 90 | 97 | |

| Methyl Iodide | t-BuOK | THF | 95 | >99 | |

| 5-Iodopentene | t-BuOK | DMF | 70 | 98 |

Recovery and Recyclability of Benzylpyrrolidine-Derived Chiral Auxiliaries

A significant advantage of using chiral auxiliaries in synthesis is the potential for their recovery and reuse, which is critical for both economic and environmental sustainability, especially in large-scale applications. The auxiliaries derived from this compound are designed with this principle in mind.

Following the diastereoselective reaction, the newly formed, diastereomerically enriched amino acid remains coordinated to the Ni(II) center within the complex. The cleavage of the product from the auxiliary is typically achieved under acidic conditions. Treatment of the complex with aqueous acid, such as hydrochloric acid, leads to the hydrolysis of the Schiff base. This process breaks down the complex, liberating the newly synthesized amino acid as a salt (e.g., hydrochloride salt) and the chiral auxiliary.

The separation of the product from the auxiliary is generally straightforward. The free amino acid product is typically soluble in the aqueous acidic phase. The chiral auxiliary, being a larger, more lipophilic organic molecule, can often be precipitated by adjusting the pH or extracted into an organic solvent. For example, after decomposition of the complex with aqueous HCl, the reaction mixture can be treated with a base like sodium hydroxide. This neutralizes the amino acid and generates the free base of the chiral ligand, which can then be extracted with an organic solvent like chloroform. The nickel ions can be removed by filtration of the precipitated Ni(II) species.

Mechanistic Investigations and Computational Studies of Benzylpyrrolidine Carboxylic Acid Reactions

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of (S)-2-benzylpyrrolidine-2-carboxylic acid and its derivatives is characterized by intricate reaction pathways involving unique intermediates. Understanding these pathways is essential for controlling reaction outcomes and optimizing synthetic strategies.

Interrupted Curtius Rearrangements of Quaternary Pyrrolidine (B122466) Derivatives

A significant reaction pathway observed for quaternary N-Boc-protected proline derivatives, including those structurally related to this compound, is the interrupted Curtius rearrangement. researchgate.netnih.govmtu.edu This transformation offers a route to acyclic ketones and unsaturated pyrrolidines, deviating from the expected carbamate (B1207046) products of a standard Curtius rearrangement. researchgate.netnih.gov

The process begins with the activation of the carboxylic acid with an agent like diphenylphosphoryl azide (B81097) (DPPA), which forms an acyl azide. researchgate.netnih.gov Upon heating, this acyl azide undergoes a rearrangement to an isocyanate with the expulsion of nitrogen gas. researchgate.netnih.govresearchgate.net However, in the case of sterically hindered quaternary isocyanates, nucleophilic attack is impeded. researchgate.netnih.gov This leads to a unimolecular expulsion of the (iso)cyanate anion, resulting in the formation of a cyclic N-acyliminium species. researchgate.netnih.gov

The fate of this acyliminium ion is dictated by the nature of the substituent at the quaternary carbon. For derivatives with benzylic groups, the N-acyliminium intermediate is prone to tautomerization, which leads to the formation of conjugated, unsaturated pyrrolidine products. researchgate.netnih.govmdpi.com In contrast, substrates with small aliphatic substituents at the quaternary center tend to react with adventitious water, leading to ring-opening and the formation of γ-amino ketones. researchgate.netnih.gov The development of continuous flow protocols has been instrumental in safely exploring and scaling up these transformations. researchgate.netnih.govmtu.edu

Table 1: Product Distribution in Interrupted Curtius Rearrangement of Quaternary Proline Derivatives

| Substituent at Quaternary Carbon | Product Type | Proposed Intermediate |

| Benzylic Appendages | Unsaturated Pyrrolidines | N-Acyliminium Ion (undergoes tautomerization) |

| Small Aliphatic Groups | γ-Amino Ketones | N-Acyliminium Ion (undergoes hydrolysis) |

| Data synthesized from research on interrupted Curtius rearrangements of quaternary proline derivatives. researchgate.netnih.govmdpi.com |

Formation and Reactivity of Acyliminium Species

The N-acyliminium ion is a key, highly electrophilic intermediate in the interrupted Curtius rearrangement of quaternary pyrrolidine derivatives. researchgate.netnih.govmdpi.com Its formation is proposed to occur through the fragmentation of the initially formed isocyanate. researchgate.netnih.gov This reactive species serves as a branching point in the reaction pathway, with its subsequent transformations being dependent on the substitution pattern of the pyrrolidine ring.

The stability of the postulated N-acyliminium species governs the product outcome. researchgate.netnih.govmtu.edu For instance, in the case of benzylic-substituted analogs, the acyliminium intermediate readily undergoes tautomerization to yield conjugated products. mdpi.com This reactivity highlights the synthetic potential of acyliminium ions derived from pyrrolidine scaffolds for accessing diverse molecular architectures. The deliberate generation and trapping of such intermediates are a subject of ongoing research to expand the synthetic utility of amino acid derivatives.

Analysis of Stereochemical Outcome and Diastereoselectivity

The inherent chirality of this compound and its derivatives makes the stereochemical course of their reactions a critical aspect of their chemistry. The pyrrolidine ring often acts as a chiral scaffold, influencing the facial selectivity of reactions at adjacent centers.

The stereochemistry of reactions involving pyrrolidine derivatives can be highly controlled, leading to excellent diastereoselectivity in many cases. researchgate.netrijournals.com For example, in the synthesis of substituted pyrrolidines, the existing stereocenters on the pyrrolidine ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. This has been demonstrated in cycloaddition reactions and alkylations where the chiral pyrrolidine auxiliary dictates the stereochemical outcome. researchgate.net

In the context of synthesizing complex molecules, the stereospecificity of reactions is paramount. For instance, the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid has been achieved through a stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. researchgate.net Such examples underscore the importance of understanding and controlling the stereochemical pathways in reactions involving chiral pyrrolidine building blocks. The ability to predict and control diastereoselectivity is a key challenge and a significant area of research in organic synthesis. rsc.org

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the intricacies of reactions involving complex chiral molecules like this compound. These methods provide a molecular-level understanding of conformational preferences, reaction energetics, and the origins of stereoselectivity.

Conformational Analysis and Energy Landscapes of Chiral Scaffolds

The biological activity and stereodirecting ability of chiral molecules are intrinsically linked to their three-dimensional structure. Computational methods, such as Density Functional Theory (DFT), are employed to perform rigorous conformational analyses and map the potential energy landscapes of chiral scaffolds. nih.govrsc.org This allows for the identification of the most stable conformers and the energy barriers between them.

For pyrrolidine-based structures, conformational flexibility can be a significant factor. Understanding the relative energies of different ring puckering conformations and the orientation of substituents is crucial for predicting reactivity and interaction with other molecules. nih.gov For example, computational studies on chiral pentaazacrown scaffolds have demonstrated how metal complexation can influence conformational preferences, which can be extrapolated to understand the behavior of other chiral cyclic systems. The analysis of lowest energy conformations can provide insights into the likely reactive geometries of these molecules.

Modeling of Chiral Induction Mechanisms

A primary goal of computational studies in this area is to elucidate the mechanisms of chiral induction. By modeling the transition states of key reaction steps, chemists can understand why one stereoisomer is formed preferentially over another. These models can account for steric and electronic effects that govern the approach of a reactant to the chiral substrate.

For instance, in asymmetric synthesis, computational models can be used to rationalize the stereoselectivity observed when using a chiral catalyst or auxiliary. mdpi.com DFT and molecular modeling are utilized to probe the transition state assemblies and identify the key interactions that lead to high levels of enantio- or diastereoselectivity. mdpi.com While direct computational studies on the chiral induction mechanisms of this compound itself are not extensively reported, the methodologies developed for similar chiral systems provide a clear framework for how such investigations could be conducted. These studies would involve modeling the interaction of the chiral pyrrolidine with reactants and calculating the energies of the diastereomeric transition states to predict the stereochemical outcome.

Electrochemical Studies of Benzylpyrrolidine-Derived Metal Complexes

Electrochemical studies are crucial for understanding the redox properties of metal complexes, providing insights into their catalytic activity and reaction mechanisms. While specific electrochemical data for metal complexes of this compound are not extensively available in the reviewed literature, the behavior of structurally similar proline-derived and other amino acid-metal complexes can provide valuable insights into their potential redox characteristics.

The electrochemical behavior of metal complexes with ligands containing pyrrolidine rings, such as proline, has been a subject of interest. These studies often focus on how the ligand environment influences the metal center's redox potential and the stability of different oxidation states. For instance, the coordination of amino acid ligands to metal ions like copper, nickel, and iron can significantly alter their electrochemical properties compared to the free metal ions.

Research on nickel(II) complexes with tetradentate diamide-diamine ligands based on pyrrolidine has explored the stability of the Ni(III) oxidation state. rsc.org Cyclic voltammetry was used to measure the Ni(III)/Ni(II) reduction potentials to assess this stability. rsc.org Although a direct correlation with the ease of ligand oxidation was not established in that particular study, it highlights the use of electrochemical methods to probe the electronic effects of the ligand on the metal center. rsc.org

In the case of copper complexes, which are widely studied for their catalytic roles, the geometry and coordination environment provided by the ligand are critical in determining the electrochemical response. mdpi.com The structural flexibility of copper complexes, including those with proline, can lead to different redox behaviors. mdpi.com Quantum chemistry calculations combined with experimental data for Cu(proline)2 complexes indicate that the coordination geometry and hydration play a significant role in their electronic properties. mdpi.com Homogeneous copper-catalyzed oxidations of proline derivatives, which parallel electrochemical Shono oxidations, further underscore the relevance of redox processes in the reactivity of these systems. nih.gov

The following table presents representative electrochemical data for metal complexes with ligands analogous to this compound, illustrating the typical range of redox potentials observed. It is important to note that the benzyl (B1604629) substituent in the target compound could introduce additional electronic and steric effects that would modulate these values.

| Metal Complex System | Redox Couple | Potential (V vs. reference electrode) | Technique | Reference |

| Nickel(II) with pyrrolidine-based diamide-diamine ligands | Ni(III)/Ni(II) | Varies with ligand structure | Cyclic Voltammetry | rsc.org |

| Copper(II)-proline | Cu(II)/Cu(I) | Not specified | Optical and IR Spectroscopy | mdpi.com |

The study of the redox chemistry of nickel(II) complexes with biologically relevant peptides has also been conducted, revealing the influence of the peptide structure on the metal's reactivity with oxygen species. nih.gov Similarly, the complexation of nickel by amino acids like glutamate (B1630785), histidine, and cysteine has been shown to fractionate nickel isotopes, indicating that the ligand's binding characteristics have a direct impact on the metal's electronic environment. nih.govacs.org

Electrochemical methods, such as cyclic voltammetry, are also employed to detect trace metal impurities in solutions used for studying metal-catalyzed reactions, which is crucial for obtaining accurate and reproducible results. gamry.com

Advanced Applications and Research Frontiers for S 2 Benzylpyrrolidine 2 Carboxylic Acid

Building Block for Complex Natural Product and Synthetic Molecule Scaffolds

The pyrrolidine (B122466) ring system is a prevalent motif in a multitude of natural products, many of which exhibit significant biological activity. Consequently, substituted pyrrolidine derivatives like (S)-2-benzylpyrrolidine-2-carboxylic acid serve as crucial chiral building blocks for the total synthesis of these complex molecules. The stereochemical information embedded in the chiral starting material can be transferred through a synthetic sequence, simplifying the construction of intricate target molecules.

Research into the biosynthesis of the antibiotic anisomycin has revealed the importance of a benzylpyrrolidine scaffold. glpbio.comrsc.orgchemimpex.com Anisomycin, a potent inhibitor of protein synthesis in eukaryotes, features a unique trans-diol substituted pyrrolidine ring. glpbio.comrsc.org Biosynthetic studies in Streptomyces species have identified a core set of genes responsible for assembling the benzylpyrrolidine system, highlighting nature's use of this fundamental structure. glpbio.comchemimpex.com The insights gained from these biosynthetic pathways can inspire synthetic chemists to use similar building blocks in the laboratory.

A notable example of a pyrrolidine-containing natural product is (+)-preussin , an antifungal and immunosuppressive alkaloid isolated from Aspergillus ochraceus. sigmaaldrich.com The total synthesis of (+)-preussin has been accomplished using strategies that rely on chiral pyrrolidine precursors. One such synthesis starts from L-pyroglutaminol, a derivative of proline, and involves a key Paternò-Büchi reaction to construct the substituted pyrrolidine core, ultimately yielding the target natural product. sigmaaldrich.com These syntheses underscore the strategic importance of chiral pyrrolidine building blocks in accessing complex and biologically active natural products.

Table 1: Examples of Natural Products with Pyrrolidine-based Scaffolds This table is interactive. You can sort and filter the data.

| Natural Product | Core Scaffold | Biological Activity | Relevant Research Finding |

|---|---|---|---|

| Anisomycin | Benzylpyrrolidine | Protein synthesis inhibitor, antibiotic glpbio.comrsc.org | Biosynthesis involves a unique gene ensemble for constructing the pyrrolidine system. glpbio.comchemimpex.com |

| (+)-Preussin | Substituted Pyrrolidine | Antifungal, immunosuppressive sigmaaldrich.com | Total synthesis achieved from proline derivatives, demonstrating the utility of chiral pyrrolidine building blocks. sigmaaldrich.com |

Scaffold for Conformationally Constrained Peptidomimetics Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a specific, biologically active conformation. researchgate.net The rigid five-membered ring of proline and its analogs, including this compound, makes them ideal scaffolds for this purpose.

The incorporation of such constrained amino acids can induce specific secondary structures, like β-turns, which are crucial for many protein-protein interactions. nih.govnih.gov The defined stereochemistry and the bulky benzyl (B1604629) group of this compound can precisely orient the side chains of adjacent amino acids, mimicking the spatial arrangement of a pharmacophore in a natural peptide ligand. researchgate.net This allows for the design of peptidomimetics with high affinity and selectivity for their biological targets, such as G-protein coupled receptors or enzymes. biosyn.com

While direct conformational analysis of peptidomimetics containing this specific acid is not extensively detailed in the reviewed literature, studies on similar constrained structures provide a strong rationale for its use. For instance, the development of opioid peptidomimetics has relied heavily on conformationally restricted amino acids to achieve receptor subtype selectivity. biosyn.com The use of constrained scaffolds allows for a systematic exploration of the chemical space required for potent and selective biological activity. nih.gov

Table 2: Principles of Peptidomimetic Design Using Constrained Scaffolds This table is interactive. You can sort and filter the data.

| Design Principle | Role of this compound | Desired Outcome | Representative Research Area |

|---|---|---|---|

| Conformational Constraint | The rigid pyrrolidine ring restricts backbone flexibility. | Induces specific secondary structures (e.g., β-turns). nih.govnih.gov | Opioid receptor modulators biosyn.com |

| Pharmacophore Scaffolding | The benzyl group and carboxylic acid provide defined anchor points. | Orients functional groups in a precise 3D arrangement to mimic a natural peptide. researchgate.net | Targeting protein-protein interactions |

| Enhanced Stability | The non-natural amino acid structure is resistant to proteases. | Increased in vivo half-life and improved bioavailability. nih.gov | General drug discovery |

Intermediate in Pharmaceutical Agent Synthesis (Chemical Research and Development)

The pyrrolidine-2-carboxylic acid framework is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. Its utility as a key intermediate in the synthesis of pharmaceutical agents is well-documented, particularly in the area of neuroscience.

A significant application is in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and memory function. researchgate.net Overactivation of NMDA receptors is implicated in various neurological disorders, making the development of selective antagonists a major therapeutic goal. Research has shown that analogs of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid are potent and selective NMDA receptor antagonists. researchgate.net An elaborate structure-activity relationship (SAR) study, involving the synthesis of numerous analogs, demonstrated that substituents on the phenyl ring of the pyrrolidine scaffold could fine-tune the potency and selectivity for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B). researchgate.net This highlights the value of the substituted pyrrolidine-2-carboxylic acid core as a versatile intermediate for generating libraries of compounds for pharmaceutical screening and development.

Table 3: Application in Pharmaceutical R&D This table is interactive. You can sort and filter the data.

| Target Class | Specific Target | Application of Pyrrolidine Scaffold | Key Research Finding |

|---|---|---|---|

| Ionotropic Glutamate Receptors | NMDA Receptor | Serves as the core scaffold for novel competitive antagonists. researchgate.net | Synthesis of substituted (carboxyphenyl)pyrrolidine-2-carboxylic acid analogs led to potent and subtype-selective NMDA receptor antagonists. researchgate.net |

| Viral Proteases | General Antivirals | The quinazolinone core, sometimes incorporating carboxylic acid functionalities, has been explored for antiviral activity. | Derivatives have shown activity against viruses like HSV and vaccinia. |

Application in Bioconjugation Techniques for Molecular Tagging

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. This technique is fundamental for applications such as drug delivery, in vivo imaging, and diagnostics. Molecules used for bioconjugation require reactive functional groups that can form stable covalent bonds with proteins, nucleic acids, or other biological targets under mild, aqueous conditions.

This compound possesses two such key functional groups: a secondary amine within the pyrrolidine ring and a carboxylic acid. The carboxylic acid can be activated (e.g., using carbodiimide (B86325) chemistry with EDC and NHS) to react with primary amines (like the side chain of lysine) on a protein to form a stable amide bond. Conversely, the secondary amine of the pyrrolidine ring can, in principle, be reacted with various electrophiles.

While the structural features of this compound make it a theoretical candidate for use as a molecular tag or as part of a bifunctional linker, specific published research detailing its application in bioconjugation for molecular tagging is not readily found. The principle remains that its functional groups are amenable to standard bioconjugation reactions, suggesting its potential for creating tagged biomolecules for research purposes, such as protein labeling or immobilization.

Development of Novel Chiral Ligands for Transition Metal Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The performance of these catalysts relies heavily on the design of the chiral ligand that coordinates to the transition metal center. researchgate.net Chiral amino acids and their derivatives are excellent starting materials for ligand synthesis due to their ready availability in enantiopure form.

This compound, with its defined stereocenter and functional groups (amine and carboxylic acid), is a promising candidate for development into a novel chiral ligand. The amine and carboxylate can act as a bidentate chelating system for a transition metal. Further modification, for example, by converting the carboxylic acid to a phosphine (B1218219) group, could create powerful P,N-type ligands, which have shown great success in a variety of asymmetric reactions, including hydrogenations and cross-coupling reactions. researchgate.net

Although the general principles of chiral ligand design strongly support the potential of this molecule, specific examples of novel chiral ligands being synthesized from this compound and successfully applied in transition metal catalysis are not prominent in the surveyed literature. However, research on related proline-derived ligands, such as (S)-N-methylpyrrolidine-2-carboxylate, has shown their efficiency in copper-catalyzed N-arylation reactions, demonstrating the utility of the chiral pyrrolidine scaffold in catalysis. This suggests a promising, yet underexplored, frontier for future research into new catalytic systems based on this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic contributions of (S)-2-benzylpyrrolidine-2-carboxylic acid and its close analogs are primarily centered on their utility as building blocks in medicinal chemistry and as scaffolds in asymmetric catalysis. The pyrrolidine (B122466) ring is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. researchgate.netfrontiersin.orgnih.govnih.gov The incorporation of a benzyl (B1604629) group at the C2 position, along with the carboxylic acid functionality, creates a structurally constrained amino acid that can be used to synthesize peptides with predictable and stable secondary structures. nih.govjst.go.jp

One of the key areas of its application is in the development of novel therapeutic agents. For instance, derivatives such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities, showing potential against various bacterial strains. frontiersin.org The rigid structure of these compounds is crucial for their interaction with biological targets, and the stereochemistry at the α-carbon can significantly influence their pharmacological profile. researchgate.net The design of peptides containing α,α-disubstituted amino acids like this compound is a strategy to enhance metabolic stability and control peptide conformation, which is critical for their therapeutic efficacy. nih.govnih.gov

In the realm of asymmetric catalysis, chiral pyrrolidine derivatives are widely recognized for their effectiveness as organocatalysts. While research on this compound itself as a primary catalyst is not extensively documented, the broader class of chiral pyrrolidine-2-carboxylic acids (proline and its derivatives) is fundamental to the field of organocatalysis. These molecules are known to effectively catalyze a variety of enantioselective transformations. The structural features of this compound make it a promising candidate for the development of new catalysts with unique selectivity profiles.

Table 1: Selected Research Findings on Related Pyrrolidine Derivatives

| Compound/Derivative Class | Area of Study | Key Finding |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | Medicinal Chemistry | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. frontiersin.org |

| Chiral α,α-disubstituted amino acids | Peptide Chemistry | Introduction of these amino acids restricts conformational freedom and can induce specific secondary structures like helices or extended conformations in peptides. nih.govjst.go.jp |

| Pyrrolidine Scaffolds | Drug Discovery | The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov |

| Chiral Pyrrolidine-2-carboxylic acids | Organocatalysis | Proline and its derivatives are highly effective organocatalysts for a wide range of asymmetric reactions. |

Emerging Trends and Unexplored Research Avenues in Chiral Benzylpyrrolidine Carboxylic Acid Chemistry

The future of research involving this compound and related chiral benzylpyrrolidine carboxylic acids is poised for significant advancements, driven by the continuous demand for sophisticated molecules in various fields of science.

Emerging Trends:

Development of Novel Peptide-Based Therapeutics: There is a growing interest in using conformationally constrained amino acids to create peptidomimetics with enhanced biological activity and stability. nih.govnih.gov The use of this compound can lead to the development of peptides with well-defined three-dimensional structures, which is crucial for targeting specific protein-protein interactions implicated in diseases. drugtargetreview.com

Advanced Organocatalysis: The design of new organocatalysts with improved efficiency and selectivity is a perpetual goal in organic synthesis. The unique steric and electronic properties of this compound could be harnessed to develop novel catalysts for challenging asymmetric transformations.

Biocatalysis and Chemoenzymatic Synthesis: The integration of biocatalysis in the synthesis of chiral molecules is a rapidly growing field. Future research may focus on using enzymes to synthesize or modify this compound and its derivatives, offering more sustainable and efficient synthetic routes.

Unexplored Research Avenues:

Material Science Applications: The rigid, chiral nature of this molecule makes it a potential candidate for the development of novel chiral polymers, liquid crystals, and other advanced materials. Its ability to self-assemble into ordered structures could be explored for applications in chiral recognition and separation technologies.

Probing Biological Systems: As a unique chiral building block, this compound could be incorporated into chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to investigate the interactions of peptides with their cellular targets.

Exploration of Unconventional Biological Activities: While some derivatives have been screened for antimicrobial activity, the full spectrum of biological activities of this compound-containing compounds remains largely unexplored. Systematic screening of a library of its derivatives against a wide range of biological targets could uncover new therapeutic leads.

The continued exploration of the synthesis and application of this compound and its analogs will undoubtedly contribute to the advancement of chemical and biomedical sciences. The unique structural features of this chiral building block offer a wealth of opportunities for the creation of new molecules with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-benzylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral pool synthesis. For example, proline derivatives (e.g., L-proline) can undergo benzylation at the α-carbon using benzyl halides under basic conditions. Enantiomeric purity is highly sensitive to reaction temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries or transition-metal catalysts). Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regioselective benzylation and stereochemistry. Aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) are diagnostic.

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers.

- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities and quantifies purity. Use chiral columns (e.g., amylose-based) to separate enantiomers .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar). Avoid prolonged exposure to moisture or oxidizing agents. Conduct stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoselectivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity in asymmetric reactions. For example, docking studies with chiral catalysts (e.g., BINOL-derived phosphoric acids) can identify non-covalent interactions (e.g., π-stacking with benzyl groups) that stabilize specific stereoisomers .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data using complementary techniques:

- IR vs. NMR : Carboxylic acid O–H stretches (IR: ~2500–3000 cm) should align with proton signals (NMR: δ 10–12 ppm). Discrepancies may indicate tautomerism or solvent effects.

- X-ray vs. Computational Models : Use single-crystal X-ray structures to calibrate force fields in molecular dynamics simulations .

Q. How do steric and electronic effects of the benzyl group influence the compound’s biological activity or coordination chemistry?

- Methodological Answer : The benzyl group’s electron-donating nature enhances nucleophilicity at the pyrrolidine nitrogen, impacting metal coordination (e.g., in catalysis) or receptor binding (e.g., enzyme inhibition). Steric hindrance from the benzyl moiety can be quantified using Tolman’s cone angle or molecular volume calculations. Compare activity data with analogs (e.g., 4-chlorobenzyl derivatives) to isolate electronic contributions .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

- Methodological Answer : Key challenges include:

- Catalyst Loading : Optimize catalyst-to-substrate ratios to minimize cost without sacrificing yield.

- Workup Procedures : Use aqueous-organic biphasic systems to isolate the product while retaining chiral purity.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.